molecular formula C11H18N4O2S B2444108 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide CAS No. 2034418-84-1

2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide

Cat. No.: B2444108
CAS No.: 2034418-84-1
M. Wt: 270.35
InChI Key: VCUNLYAEPLLWCG-UHFFFAOYSA-N
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Description

2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino group, and a sulfonamide group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, such as a pyrazole derivative, with a sulfonamide reagent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles, such as amines or thiols, replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine, in solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
  • 2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-yl acetic acid
  • 8H-pyrazolo[5’,1’:3,4]pyrazino[2,1-b]quinazolin-8-ones

Uniqueness

2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide is unique due to the presence of the dimethylamino and sulfonamide groups, which confer specific chemical properties and biological activities. These functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopropyl-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNLYAEPLLWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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